

Gas chromatography-mass spectrometry (GC-MS) analysis of (Z)-3-Dodecen-1-ol

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Compound of Interest

Compound Name: (Z)-3-Dodecen-1-ol

Cat. No.: B107342

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Application Notes: GC-MS Analysis of (Z)-3-Dodecen-1-ol

Introduction

(Z)-3-Dodecen-1-ol is a long-chain unsaturated fatty alcohol that functions as a crucial semiochemical, particularly as an insect pheromone. Accurate identification and quantification of this compound are vital in entomology, chemical ecology, and the development of pest management strategies. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities for volatile and semi-volatile compounds. These application notes provide detailed protocols for the comprehensive analysis of **(Z)-3-Dodecen-1-ol** for researchers, scientists, and drug development professionals.

Quantitative Data Summary

This section summarizes the key physicochemical and spectral data for **(Z)-3-Dodecen-1-ol**, which are essential for its identification and quantification via GC-MS.

Table 1: Physicochemical Properties of **(Z)-3-Dodecen-1-ol**

Property	Value	Reference
Chemical Formula	C ₁₂ H ₂₄ O	[1] [2] [3]
Molecular Weight	184.32 g/mol	[1]
CAS Number	32451-95-9	[1] [2] [3]
Synonyms	cis-3-Dodecen-1-ol, (3Z)-3-Dodecen-1-ol	[1] [2] [3]

Table 2: GC-MS Quantitative Data for **(Z)-3-Dodecen-1-ol**

Parameter	Value	Notes and Conditions	Reference
Kovats Retention Index			
Semi-standard non-polar column	1457	e.g., DB-5ms, HP-5ms	[1]
Standard polar column	1989, 2015, 2048	e.g., DB-WAX	[1]
Key Mass Fragments (m/z)	From Electron Ionization (EI) Mass Spectra		
Primary Ions	68 (Base Peak), 81, 67, 96, 69	Relative abundances vary with instrumentation.	[1]
Other Significant Ions	43, 44, 53	These ions are also prominent in the fragmentation pattern.	[1]

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are provided below. These protocols may serve as a starting point and should be optimized for specific instrumentation and sample matrices.

Protocol 2.1: Sample Preparation

The choice of sample preparation is critical and depends on the nature of the sample matrix.

Protocol 2.1.1: Standard Solution Preparation (for Calibration)

- **Stock Solution:** Accurately weigh approximately 10 mg of pure **(Z)-3-Dodecen-1-ol** standard and dissolve it in 10 mL of GC-grade hexane to prepare a stock solution of ~1 mg/mL.
- **Working Standards:** Perform serial dilutions of the stock solution with hexane to create a series of calibration standards. A typical concentration range for creating a calibration curve is 0.1 µg/mL to 50 µg/mL.^[4]
- **Internal Standard:** To improve quantitation accuracy, add a constant concentration of a suitable internal standard (e.g., a structural isomer or a deuterated analog not present in the sample) to each standard and sample.

Protocol 2.1.2: Solvent Extraction from Biological Matrices (e.g., Insect Glands)

- Excise the pheromone gland or relevant tissue from the insect sample.
- Immediately place the dissected tissue into a 1.5 mL glass autosampler vial containing a known, small volume (e.g., 50-100 µL) of hexane.^{[4][5]}
- Allow the extraction to proceed for at least 30 minutes at room temperature. Gentle agitation can improve efficiency.
- Remove the tissue. The resulting hexane extract can be injected directly into the GC-MS system.^[4] If particle matter is present, centrifuge the vial before analysis.^[6]

Protocol 2.1.3: Headspace Solid-Phase Microextraction (HS-SPME) This solvent-free technique is ideal for analyzing volatiles from a solid or liquid matrix.

- Place the sample (e.g., insect, plant material) into a headspace vial (e.g., 10 or 20 mL).

- Seal the vial with a septum cap.
- Place the vial in a heating block or the HS module of the autosampler, typically at a temperature between 60-80°C, to facilitate the release of volatiles into the headspace.[7]
- Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of analytes.
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the trapped compounds onto the analytical column.[8]

Protocol 2.2: GC-MS Instrumentation and Parameters

The following table outlines recommended starting parameters for the GC-MS analysis.

Table 3: Recommended GC-MS Method Parameters

Parameter	Recommended Setting
Gas Chromatograph (GC)	
GC Column	HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent non-polar column. A polar column (e.g., DB-WAX) can be used for isomer separation.[4]
Carrier Gas	Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
Injector Type	Split/Splitless
Injector Temperature	250 °C[9]
Injection Mode	Splitless (1 µL injection volume) for trace analysis.[6]
Oven Temperature Program	Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[4]
Mass Spectrometer (MS)	
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV[4]
Ion Source Temperature	230 °C[4]
Transfer Line Temperature	280 °C[4]
Mass Scan Range	m/z 40-450
Acquisition Mode	Full Scan: For qualitative analysis and compound identification by library matching. Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions (e.g., m/z 68, 81, 96).

Data Analysis and Quantification

Qualitative Analysis (Identification)

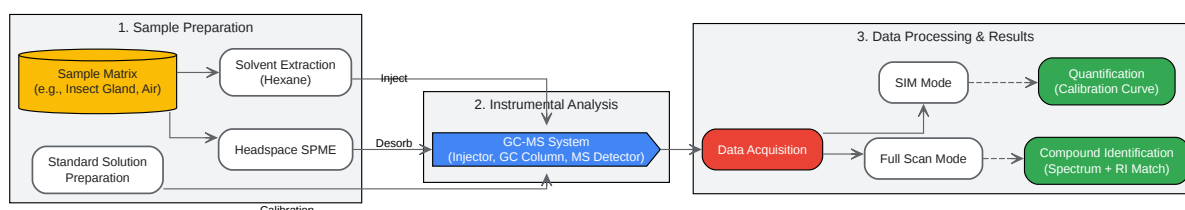
- **Mass Spectrum Matching:** The acquired mass spectrum of the chromatographic peak is compared against reference spectra in a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.
- **Retention Index Matching:** The calculated Kovats Retention Index (RI) of the analyte is compared with known literature values for the specific column type used (see Table 2).^[1] Confirmation requires a match of both the mass spectrum and the retention index with a pure standard under identical analytical conditions.

Quantitative Analysis

- **Calibration Curve:** Operate the MS in SIM mode to enhance sensitivity and selectivity.^[4]
- Inject the series of standard solutions (from Protocol 2.1.1) and generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- **Concentration Determination:** Analyze the prepared samples under the same conditions. Determine the concentration of **(Z)-3-Dodecen-1-ol** in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical process, from sample acquisition to final data output.



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